N-(4-carbamoylphenyl)-4,5-dimethoxy-2-nitrobenzamide
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Overview
Description
N-(4-carbamoylphenyl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a carbamoylphenyl group, dimethoxy groups, and a nitrobenzamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide under controlled conditions to form the intermediate N-(4-carbamoylphenyl)-4-nitrobenzamide . This intermediate is then subjected to further reactions, including methoxylation, to introduce the dimethoxy groups, resulting in the final product .
Industrial Production Methods
For industrial production, the synthetic pathway is optimized to improve yields and reduce costs. This often involves the use of safer and more efficient reagents and solvents. The process may include steps such as the use of dimethylformamide as a solvent and the application of high-yield reaction conditions to ensure the production of this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the nitro group or other functional groups within the compound.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
N-(4-carbamoylphenyl)-4,5-dimethoxy-2-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamoylphenyl derivatives and nitrobenzamides, such as:
- 4-amino-N-(4-carbamoylphenyl)benzamide
- N-(4-carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide .
Uniqueness
N-(4-carbamoylphenyl)-4,5-dimethoxy-2-nitrobenzamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its dimethoxy groups enhance its solubility and reactivity, while the nitrobenzamide moiety provides specific binding capabilities .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-4,5-dimethoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6/c1-24-13-7-11(12(19(22)23)8-14(13)25-2)16(21)18-10-5-3-9(4-6-10)15(17)20/h3-8H,1-2H3,(H2,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULPARYMZQDASZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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